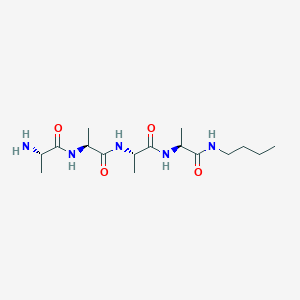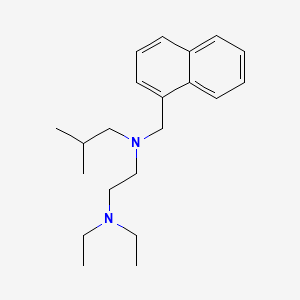
1,2-Ethanediamine, N,N-diethyl-N'-(2-methylpropyl)-N'-(1-naphthalenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the ethylenediamine backbone, followed by the introduction of the diethyl, 2-methylpropyl, and 1-naphthalenylmethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, naphthalenylmethyl chloride, and appropriate catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also incorporate purification techniques like distillation, crystallization, or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-: Lacks the naphthalenylmethyl group, resulting in different chemical properties.
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)-: Lacks the 2-methylpropyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of substituents in 1,2-Ethanediamine, N,N-diethyl-N’-(2-methylpropyl)-N’-(1-naphthalenylmethyl)- imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. Its structural complexity allows for diverse interactions and functionalities that are not present in simpler diamines.
特性
CAS番号 |
50341-73-6 |
|---|---|
分子式 |
C21H32N2 |
分子量 |
312.5 g/mol |
IUPAC名 |
N,N-diethyl-N'-(2-methylpropyl)-N'-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H32N2/c1-5-22(6-2)14-15-23(16-18(3)4)17-20-12-9-11-19-10-7-8-13-21(19)20/h7-13,18H,5-6,14-17H2,1-4H3 |
InChIキー |
GYCYZBKSGOTMEO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC1=CC=CC2=CC=CC=C21)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


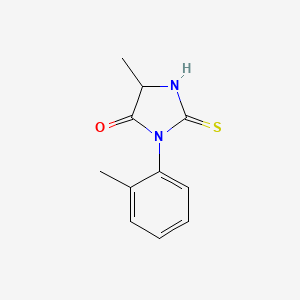
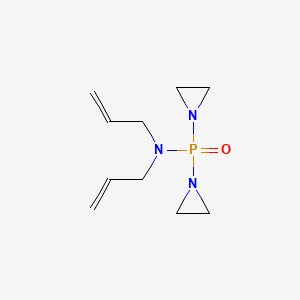
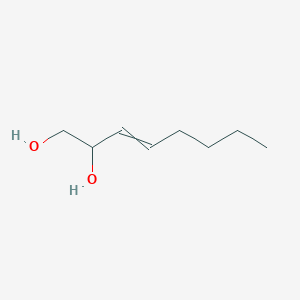

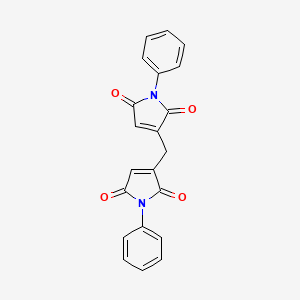

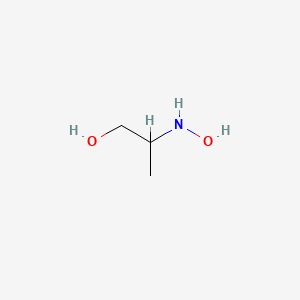

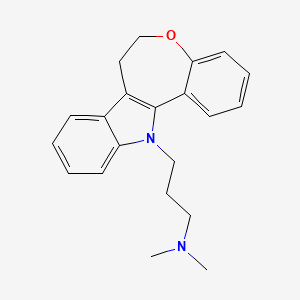

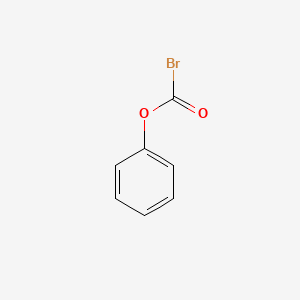
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
